

What is the chemical structure of Momordicoside P

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Momordicoside P

Cat. No.: B15593949

[Get Quote](#)

Momordicoside P: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside P is a cucurbitane-type triterpenoid saponin isolated from the fresh fruits of *Momordica charantia*, a plant widely recognized for its medicinal properties. This document provides a detailed overview of the chemical structure, physicochemical properties, and spectroscopic data of **Momordicoside P**. It also outlines the experimental protocols for its isolation and structural elucidation, based on methodologies applied to analogous compounds. Furthermore, this guide explores the potential biological activities and associated signaling pathways of momordicosides as a class, offering a framework for future research and drug development endeavors.

Chemical Structure and Identification

Momordicoside P is chemically defined as 5 β ,19-epoxycucurbita-6,23-diene-3 β ,19,25-triol-3-O- β -D-allopyranoside[1][2]. Its structure was determined through extensive spectroscopic analysis, including 2D-NMR techniques[1][2].

Table 1: Chemical Identifiers for **Momordicoside P**

Identifier	Value
IUPAC Name	5 β ,19-epoxycucurbita-6,23-diene-3 β ,19,25-triol-3-O- β -d-allopyranoside
CAS Number	1011726-62-7[1]
Molecular Formula	C ₃₆ H ₅₈ O ₉
PubChem CID	131864652

Chemical Structure:

Caption: 2D Chemical Structure of **Momordicoside P**.

Physicochemical and Spectroscopic Data

While the complete raw spectral data for **Momordicoside P** is not readily available in public databases, this section provides a representative summary based on the analysis of structurally similar cucurbitane triterpenoids isolated from *Momordica charantia*.

Table 2: Representative Spectroscopic Data for **Momordicoside P**

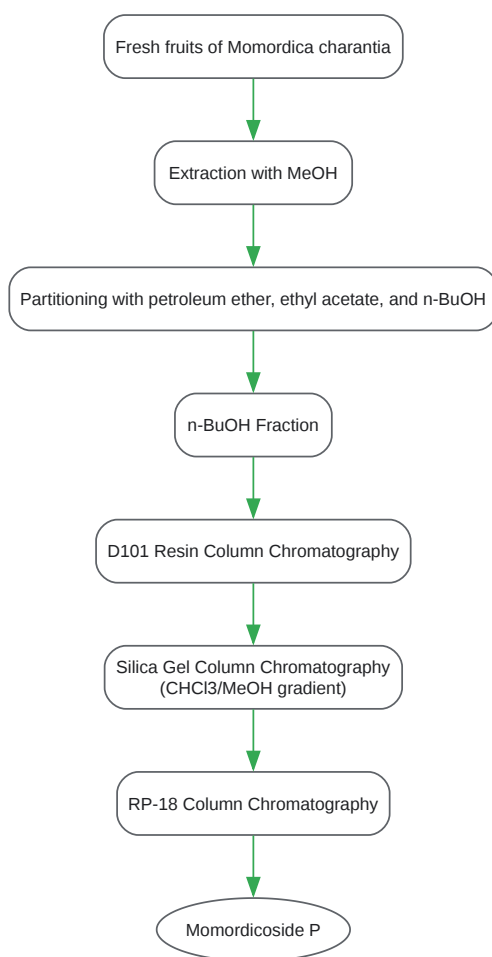
Spectroscopic Technique	Observed Features
¹ H-NMR	Anomeric Proton: Signal in the δ 4.5-5.5 ppm range, indicating the β -linkage of the allopyranoside moiety. Olefinic Protons: Resonances in the δ 5.0-6.0 ppm range, corresponding to protons on the C6-C7 and C23-C24 double bonds. Methyl Protons: A series of singlet, doublet, and triplet signals in the upfield region (δ 0.7-1.5 ppm). Carbinolic Protons: Signals for protons attached to carbons bearing hydroxyl or ether linkages, typically found in the δ 3.0-4.5 ppm range.
¹³ C-NMR	Anomeric Carbon: Signal around δ 100-105 ppm. Olefinic Carbons: Resonances in the δ 100-150 ppm range. Aglycone and Sugar Carbons: A complex series of signals in the upfield region (δ 10-90 ppm).
Mass Spectrometry (MS)	High-resolution mass spectrometry would confirm the elemental composition (C ₃₆ H ₅₈ O ₉). Fragmentation patterns would likely show the loss of the allopyranoside moiety and characteristic cleavages of the cucurbitane skeleton.

Experimental Protocols

The following protocols are based on established methods for the isolation and characterization of momordicosides from *Momordica charantia*.

Extraction and Isolation

The general workflow for isolating **Momordicoside P** involves extraction from the plant material, followed by a series of chromatographic separations.



[Click to download full resolution via product page](#)

Caption: General workflow for the extraction and isolation of **Momordicoside P**.

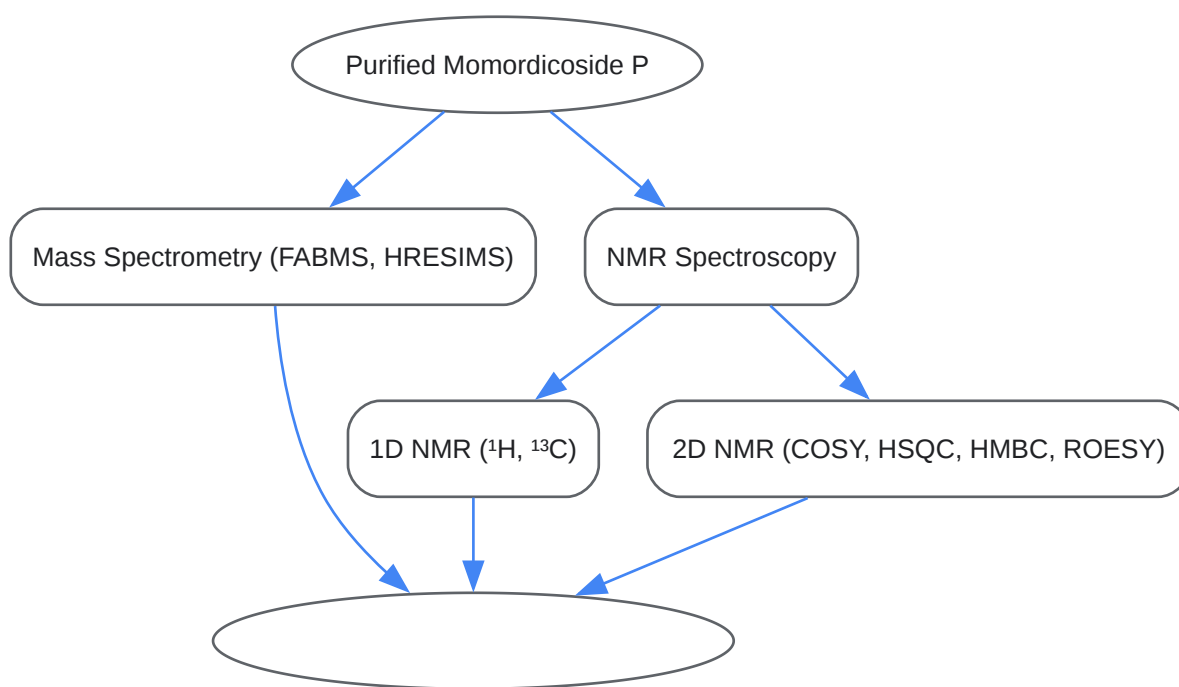
Methodology:

- Plant Material: Fresh fruits of *Momordica charantia* are collected and powdered.
- Extraction: The powdered fruit is extracted with methanol (MeOH) at room temperature. The solvent is then removed under vacuum to yield a crude extract.
- Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol (n-BuOH).
- Column Chromatography: The n-BuOH fraction, which is enriched with saponins, is subjected to multiple rounds of column chromatography. This typically includes D101 resin,

silica gel (eluted with a chloroform-methanol gradient), and reversed-phase (RP-18) columns to separate and purify individual compounds.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic methods.



[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **Momordicoside P**.

Methodology:

- **Mass Spectrometry:** Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the molecular weight and elemental composition.
- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra provide information about the proton and carbon environments. 2D NMR techniques such as COSY, HSQC, HMBC, and ROESY are employed to establish the connectivity and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

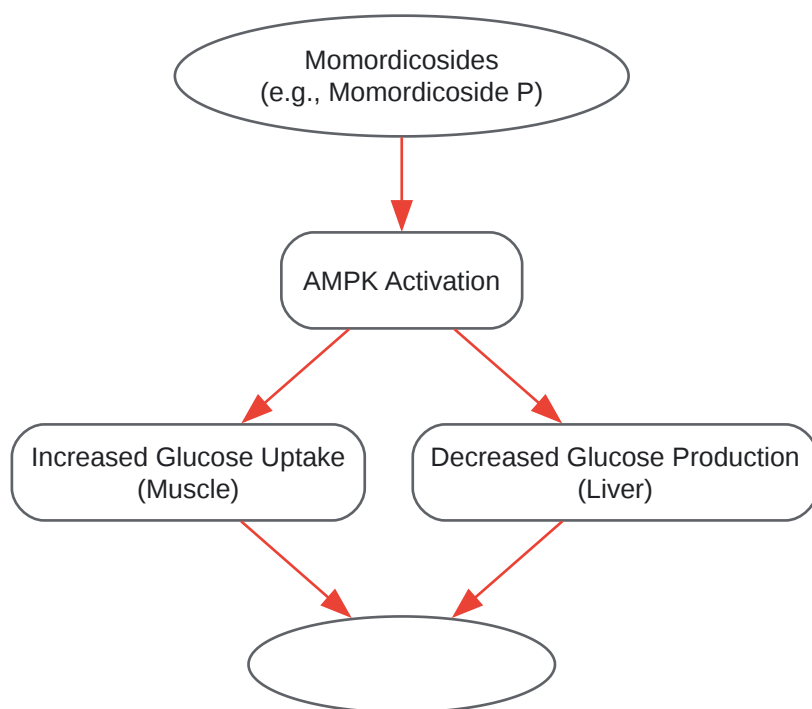
While specific studies on the biological activity of **Momordicoside P** are limited, research on other momordicosides and extracts of *Momordica charantia* suggests potential therapeutic applications.

Table 3: Reported Biological Activities of Momordicosides and *M. charantia* Extracts

Biological Activity	Key Findings	Potential Signaling Pathway
Antidiabetic	Hypoglycemic effects observed in animal models.	AMPK signaling pathway activation.
Anti-inflammatory	Inhibition of pro-inflammatory mediators.	-
Anticancer	Cytotoxic effects against various cancer cell lines.	-

Potential Signaling Pathway: AMPK Activation

Several momordicosides have been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake in muscle and reduced glucose production in the liver, contributing to the antidiabetic effects of *Momordica charantia*.



[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action of momordicosides via the AMPK signaling pathway.

Conclusion

Momordicoside P represents a promising natural product with a complex chemical structure. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the information available for related compounds from *Momordica charantia* suggests its potential as a lead compound for the development of new therapeutics, particularly for metabolic disorders. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Momordicoside P | CAS:1011726-62-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [What is the chemical structure of Momordicoside P]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593949#what-is-the-chemical-structure-of-momordicoside-p]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com